(E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
(E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic or basic conditions.
Amidation Reaction: The benzofuran core is then subjected to an amidation reaction with 2-ethoxyaniline to form the N-(2-ethoxyphenyl)benzofuran-2-carboxamide intermediate.
Enamide Formation: The final step involves the reaction of the intermediate with but-2-enamide under suitable conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structure may be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(but-2-enamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.
(E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.
Uniqueness
(E)-3-(but-2-enamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide is unique due to the presence of both the enamido and ethoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[(E)-but-2-enoyl]amino]-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-3-9-18(24)23-19-14-10-5-7-12-16(14)27-20(19)21(25)22-15-11-6-8-13-17(15)26-4-2/h3,5-13H,4H2,1-2H3,(H,22,25)(H,23,24)/b9-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHILOHHMQFZWRM-YCRREMRBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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